methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
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Overview
Description
Methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves the esterification of 7-hydroxy-4-methylcoumarin with methoxycarbonyl chloride in the presence of a base . These reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with cellular targets. The compound’s lipophilic nature allows it to penetrate cell membranes, making it effective against both Gram-positive and Gram-negative bacteria . It is believed to interfere with bacterial cell wall synthesis and disrupt cellular processes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins
- 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Uniqueness
Methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate stands out due to its unique combination of a coumarin core and a benzoate ester group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its broad-spectrum antimicrobial activity further enhance its appeal in scientific research.
Properties
IUPAC Name |
methyl 4-[(2-oxochromen-7-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-21-18(20)14-4-2-12(3-5-14)11-22-15-8-6-13-7-9-17(19)23-16(13)10-15/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAIKBPBGFCFBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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